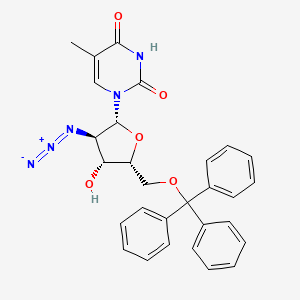
1-(2-Azido-2-deoxy-5-O-trityl-beta-D-xylofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2'-Azido-xylo isomer is a chemical compound characterized by the presence of an azide group (-N₃) attached to the second carbon of a xylose molecule. Xylose is a five-carbon sugar (pentose) commonly found in plants, and the azido group introduces unique chemical properties to the molecule, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Azidonitration of 1,5-anhydro-2-deoxypent-1-enitols: This method involves the nitration of xylose derivatives to introduce the azido group. The reaction typically requires specific reagents and controlled conditions to ensure the azido group is correctly positioned.
Substitution Reactions: Another approach involves substituting existing functional groups on xylose with azide groups. This can be achieved using reagents like trifluoromethylsulfonyloxy or imidazolylsulfonyloxy groups.
Industrial Production Methods: The industrial production of 2'-Azido-xylo isomer involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The azido group can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: Reduction of the azido group can lead to the formation of amino groups, which are useful in various chemical syntheses.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitroxylose derivatives.
Reduction Products: Aminoxylose derivatives.
Substitution Products: Various functionalized xylose derivatives.
科学的研究の応用
2'-Azido-xylo isomer has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The azido group can be used to label biomolecules, allowing for the study of biological processes.
Industry: It is used in the production of materials and chemicals that require specific functional groups for their properties.
作用機序
The mechanism by which 2'-Azido-xylo isomer exerts its effects depends on its specific application. For example, in drug development, the azido group can act as a bioisostere, mimicking the behavior of naturally occurring functional groups in biological systems. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
類似化合物との比較
2'-Azido-xylo isomer is unique due to its specific structural features. Similar compounds include other azido-functionalized sugars, such as 2'-Azido-ribo isomer and 2'-Azido-arabino isomer. These compounds share the azido group but differ in the arrangement of their sugar molecules, leading to different chemical properties and applications.
特性
CAS番号 |
132776-24-0 |
|---|---|
分子式 |
C29H27N5O5 |
分子量 |
525.6 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-3-azido-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27N5O5/c1-19-17-34(28(37)31-26(19)36)27-24(32-33-30)25(35)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,35H,18H2,1H3,(H,31,36,37)/t23-,24-,25+,27-/m1/s1 |
InChIキー |
UJSNBJFRRVDUSB-HIQYAUPDSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



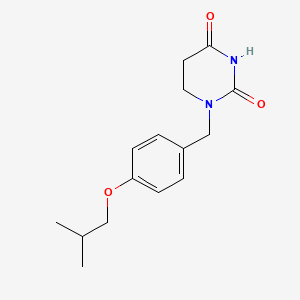
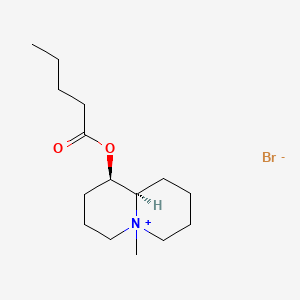
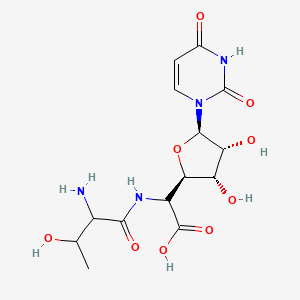
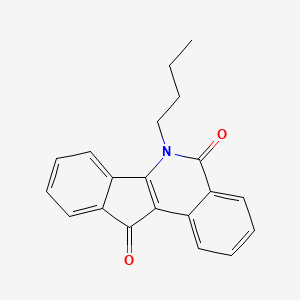
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
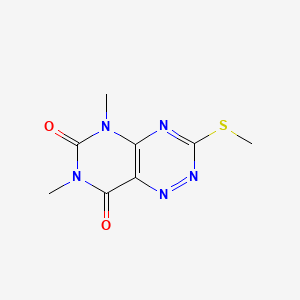
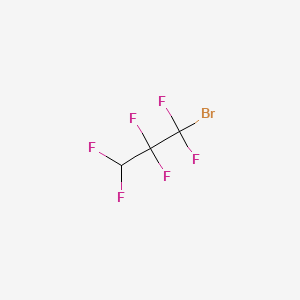
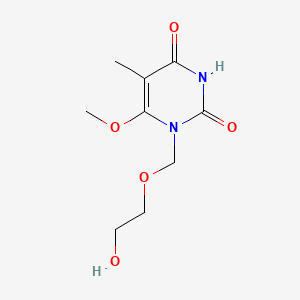

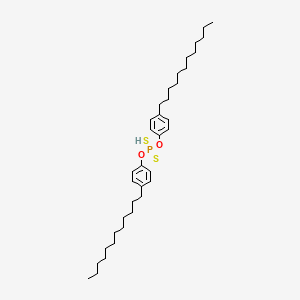
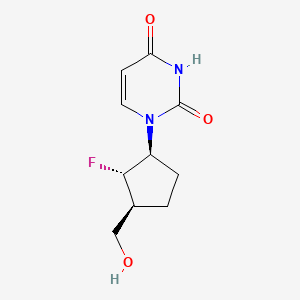
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)

